molecular formula C18H13N5O3S2 B12491935 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B12491935
M. Wt: 411.5 g/mol
InChI Key: GIQDPLGVBYQDHL-UHFFFAOYSA-N
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Description

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both quinazoline and benzothiazole moieties. These structures are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of 2-methylquinazolin-4-yl sulfanyl intermediate: This can be achieved by reacting 2-methylquinazoline with a suitable thiol reagent under controlled conditions.

    Nitration of benzothiazole: The benzothiazole ring is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 6-position.

    Coupling reaction: The intermediate 2-methylquinazolin-4-yl sulfanyl compound is then coupled with the nitrated benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the benzothiazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the quinazoline and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives of the benzothiazole ring.

    Substitution: Various substituted quinazoline and benzothiazole derivatives.

Scientific Research Applications

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: DNA, enzymes, and receptors involved in cell signaling pathways.

    Pathways Involved: The compound may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinazolin-4-yl sulfanyl derivatives: Compounds with similar quinazoline structures but different substituents.

    6-nitrobenzothiazole derivatives: Compounds with similar benzothiazole structures but different substituents.

Uniqueness

2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of both quinazoline and benzothiazole moieties, which may result in synergistic biological activities not observed in compounds containing only one of these structures.

Properties

Molecular Formula

C18H13N5O3S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(2-methylquinazolin-4-yl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N5O3S2/c1-10-19-13-5-3-2-4-12(13)17(20-10)27-9-16(24)22-18-21-14-7-6-11(23(25)26)8-15(14)28-18/h2-8H,9H2,1H3,(H,21,22,24)

InChI Key

GIQDPLGVBYQDHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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